9-[2-(Propan-2-YL)phenyl]-9H-fluorene
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Overview
Description
9-[2-(Propan-2-YL)phenyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with a 2-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Propan-2-YL)phenyl]-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This method uses a fluorene derivative as the starting material, which is then reacted with 2-(propan-2-yl)phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
9-[2-(Propan-2-YL)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 9-[2-(Propan-2-YL)phenyl]-9H-fluorene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-[2-(Propan-2-YL)phenyl]-9H-fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A mono-substituted benzene derivative with similar structural features.
1-Phenyl-2-propanone: Another compound with a phenyl group attached to a propanone moiety.
Dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane: A phosphane derivative with structural similarities.
Uniqueness
9-[2-(Propan-2-YL)phenyl]-9H-fluorene is unique due to its specific substitution pattern on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
62753-74-6 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
9-(2-propan-2-ylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20/c1-15(2)16-9-3-6-12-19(16)22-20-13-7-4-10-17(20)18-11-5-8-14-21(18)22/h3-15,22H,1-2H3 |
InChI Key |
CYTXCYPTEWNXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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